

Atorvastatin EP Impurity H-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Atorvastatin EP impurity H-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Atorvastatin EP Impurity H-d5**, a critical internal standard for the accurate quantification of Atorvastatin Impurity H in pharmaceutical quality control and research. This document details the compound's specifications, analytical methodologies, and its role in the context of Atorvastatin's mechanism of action.

Certificate of Analysis Data

The following tables summarize the typical quantitative data for **Atorvastatin EP Impurity H-d5**, compiled from various supplier specifications. It is important to note that specific values may vary between different batches and suppliers, and this information should be considered representative.

Table 1: General Properties and Identification

Parameter	Specification
Product Name	Atorvastatin EP Impurity H-d5
Synonyms	Atorvastatin Lactone-d5, Atorvastatin USP Related Compound H-d5
IUPAC Name	5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,4-di(phenyl-d5)-2-(1-methylethyl)-1H-pyrrole-3-carboxamide
CAS Number	Not consistently available
Molecular Formula	C ₃₃ H ₂₈ D ₅ FN ₂ O ₄
Molecular Weight	545.67 g/mol
Appearance	White to Off-White Solid
Solubility	Soluble in DMSO, Methanol, Acetonitrile
Storage	2-8°C in a well-closed container, protected from light

Table 2: Analytical Specifications

Test	Specification
Purity (by HPLC)	≥98.5%
Deuterium Incorporation	≥99%
Residual Solvents	To be specified by the supplier
Heavy Metals	To be specified by the supplier
Water Content (Karl Fischer)	To be specified by the supplier
Assay	To be specified by the supplier

Experimental Protocols

Detailed methodologies for the analysis of Atorvastatin and its impurities are crucial for ensuring accurate and reproducible results. The following protocols are based on established methods found in the scientific literature and pharmacopeias.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the separation and quantification of Atorvastatin and its related impurities, including Impurity H.

- Instrumentation: A standard HPLC system equipped with a UV detector. A mass spectrometer can be coupled for peak identification (LC-MS).
- Column: A C18 or C8 reversed-phase column is commonly used. A typical example is a Zorbax SB-C8, 4.6 x 250 mm, 5 µm.[\[1\]](#)
- Mobile Phase: A gradient elution is typically employed.
 - Mobile Phase A: A buffer solution, for example, a mixture of ammonium acetate and acetic acid in water, adjusted to a specific pH (e.g., pH 5.0).
 - Mobile Phase B: Acetonitrile or a mixture of acetonitrile and another organic solvent like methanol or tetrahydrofuran.
- Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.
- Column Temperature: 30-40°C.
- Detection: UV detection at a wavelength of approximately 244-254 nm.
- Injection Volume: 10-20 µL.
- Internal Standard: **Atorvastatin EP Impurity H-d5** is used as an internal standard for the accurate quantification of Impurity H.

Mass Spectrometry (MS) for Identification

Mass spectrometry is a powerful tool for the structural confirmation of impurities.

- Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
- Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass analyzer.
- Data Acquisition: Full scan mode to detect all ions within a specified mass range. MS/MS (tandem mass spectrometry) can be used for fragmentation analysis to aid in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure and, in the case of deuterated standards, the position and extent of deuterium labeling.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.
- Experiments:
 - ¹H NMR: To confirm the overall proton structure and the absence of signals at the deuterated positions.
 - ¹³C NMR: To confirm the carbon skeleton.
 - ²H NMR: To directly observe the deuterium signals and confirm their locations.
 - COSY, HSQC, HMBC: 2D NMR experiments can be used for complete structural assignment.

Atorvastatin's Mechanism of Action and the Role of Impurity H

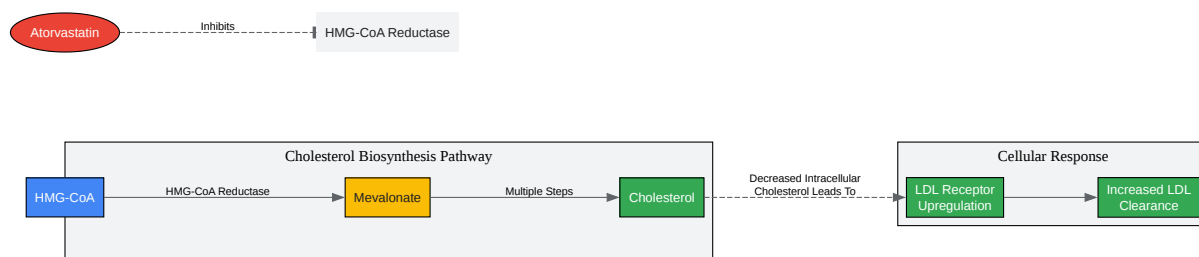
Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, Atorvastatin reduces the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL

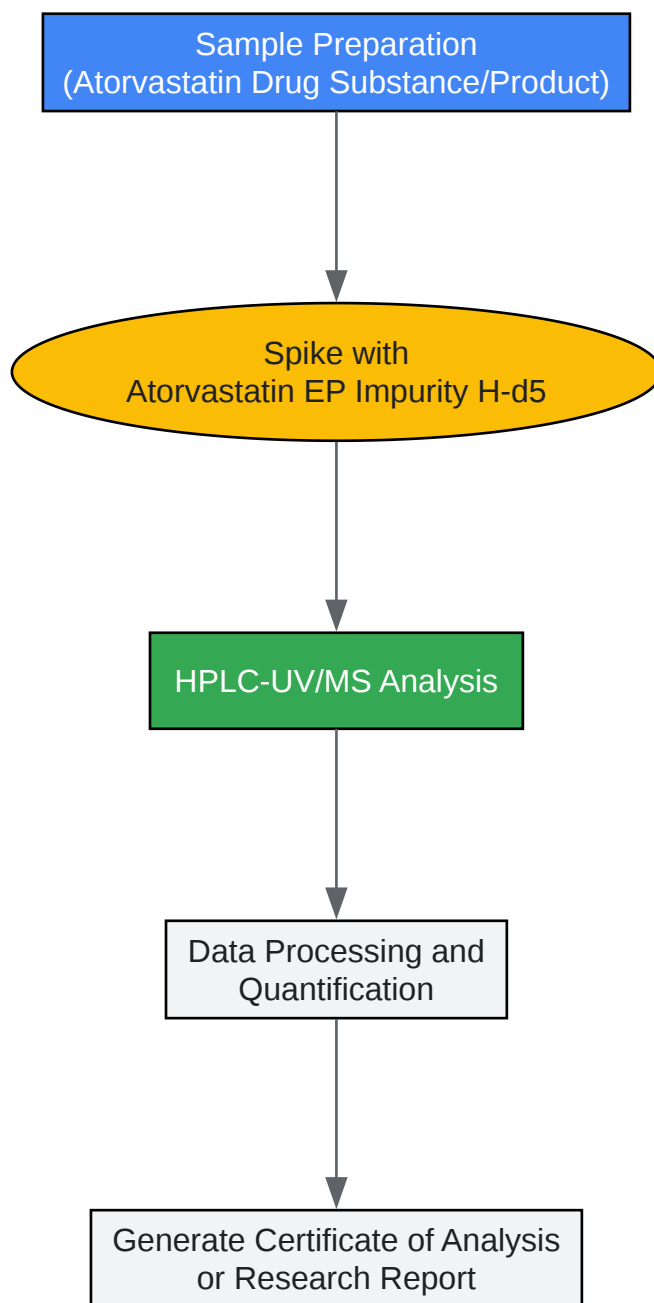
receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.

Atorvastatin Impurity H is a lactone form of an Atorvastatin-related compound. The presence and quantity of this and other impurities are critical quality attributes of the Atorvastatin drug substance and product, as they can potentially affect the drug's efficacy and safety.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of Atorvastatin and a typical experimental workflow for impurity analysis.





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References

- 1. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
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